molecular formula C12H17NO2 B14770401 N,N-diethyl-2-hydroxy-6-methylbenzamide

N,N-diethyl-2-hydroxy-6-methylbenzamide

Cat. No.: B14770401
M. Wt: 207.27 g/mol
InChI Key: WVWFZXQGJJUNOP-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-hydroxy-6-methylbenzamide is a benzamide derivative characterized by a hydroxyl group at the 2-position, a methyl group at the 6-position on the benzene ring, and N,N-diethyl substituents on the amide nitrogen. Benzamides with hydroxyl and alkyl substituents are often explored for their roles in catalysis, material science, or pharmaceuticals due to their electronic and steric effects .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N,N-diethyl-2-hydroxy-6-methylbenzamide

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(15)11-9(3)7-6-8-10(11)14/h6-8,14H,4-5H2,1-3H3

InChI Key

WVWFZXQGJJUNOP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-hydroxy-6-methylbenzamide typically involves the reaction of 2-hydroxy-6-methylbenzoic acid with diethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. Common catalysts include copper-based metal-organic frameworks, which promote oxidative couplings and result in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The process is designed to be environmentally friendly, considering factors such as atom economy and reaction mass efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-hydroxy-6-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N,N-diethyl-2-hydroxy-6-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydroxy-6-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
N,N-Diethyl-2-hydroxy-6-methylbenzamide 2-OH, 6-Me, N,N-Et₂ Not provided Potential metal coordination, R&D uses
N,N-Diethylbenzamide N,N-Et₂ 177.25 Baseline for steric/electronic studies
N,N-Diethyl-2-methoxy-6-(trimethylsilyl)methylbenzamide 2-OMe, 6-(TMS)Me, N,N-Et₂ 293.48 Enhanced lipophilicity; synthetic intermediate
4-Methoxy-N-(6-methoxybenzothiazol-2-yl)benzamide 4-OMe, benzothiazolyl group 314.36 Heterocyclic integration; pharmaceutical intermediates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-tert-butyl), 3-Me Not provided N,O-bidentate directing group for C–H activation

Key Findings from Comparative Studies

Electronic Effects: The 2-hydroxyl group in the target compound may enhance hydrogen bonding or metal coordination compared to methoxy (e.g., ) or alkyl substituents. This is critical in catalysis, as seen in ’s N,O-bidentate compound, which facilitates C–H bond functionalization .

Applications :

  • Benzothiazole-integrated benzamides () demonstrate the role of heterocycles in expanding pharmaceutical relevance, suggesting that the target compound’s hydroxyl and methyl groups could be tailored for bioactivity .
  • Trimethylsilyl groups () improve thermal stability and hydrophobicity, contrasting with the hydrophilic hydroxyl group in the target compound .

Synthetic Considerations :

  • The synthesis of benzamides often involves coupling acyl chlorides with amines (e.g., ). The target compound’s hydroxyl group may require protection during synthesis to prevent side reactions .

Data Tables for Comparative Analysis

Table 1: Substituent Impact on Physicochemical Properties

Compound Substituent Position & Type LogP (Predicted) Melting Point (°C) Key Functional Role
This compound 2-OH, 6-Me, N,N-Et₂ ~2.5 Not available Hydrogen bonding, catalysis
N,N-Diethylbenzamide N,N-Et₂ ~1.8 Not available Baseline lipophilicity
N,N-Diethyl-2-methoxy-6-(TMS)methylbenzamide 2-OMe, 6-(TMS)Me ~3.7 Not available Hydrophobicity, stability

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N,N-diethyl-2-hydroxy-6-methylbenzamide in laboratory settings?

  • Methodological Answer : Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Post-experiment waste should be segregated and treated by certified waste management services to prevent environmental contamination . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis.

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the structural features of this compound?

  • Methodological Answer :

  • NMR : Use deuterated chloroform (CDCl₃) as a solvent to resolve signals for the hydroxyl (-OH) and methyl groups. ¹H NMR should show distinct peaks for the diethylamide protons (δ 1.0–1.3 ppm) and aromatic protons (δ 6.5–7.5 ppm).
  • IR : Identify the carbonyl (C=O) stretch near 1650 cm⁻¹ and hydroxyl (-OH) stretch at 3200–3400 cm⁻¹. Compare with reference spectra of structurally similar benzamides (e.g., N-benzoyl-N-phenylhydroxylamine) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Step 1 : React 2-hydroxy-6-methylbenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.
  • Step 2 : Add diethylamine in dichloromethane (CH₂Cl₂) under inert conditions (N₂/Ar) with pyridine as a base to neutralize HCl.
  • Alternative : Use coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for milder conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Experimental Design : Synthesize analogs with substituents at the 4-position (e.g., fluoro, nitro) and compare their enzyme inhibition profiles (e.g., antifungal assays against Candida albicans).
  • Data Analysis : Use Hammett σ constants to correlate electronic effects with bioactivity. Computational docking (e.g., AutoDock Vina) can predict binding interactions with target enzymes .

Q. What strategies can resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Perform accelerated degradation tests at pH 2–12 (buffered solutions) and temperatures (25–80°C). Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis to 2-hydroxy-6-methylbenzoic acid).
  • Statistical Modeling : Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict the reactivity and solvation behavior of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Solvation Free Energy : Use implicit solvent models (e.g., COSMO-RS) to predict solubility in polar aprotic solvents (e.g., DMF, acetonitrile) .

Q. What analytical methods are suitable for detecting trace impurities in this compound synthesized via palladium-catalyzed coupling?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
  • LC-MS/MS : Identify residual palladium catalysts (e.g., Pd/C) via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can researchers design experiments to investigate the hydrogen-bonding interactions of this compound in non-polar solvents?

  • Methodological Answer :

  • Spectroscopic Titration : Monitor IR shifts in CCl₄ solutions to track hydroxyl group participation in H-bonding.
  • NMR Titration : Add incremental amounts of a hydrogen-bond acceptor (e.g., DMSO-d₆) and observe downfield shifts in the -OH proton signal .

Methodological Considerations for Data Interpretation

  • Contradictory Reactivity Data : If conflicting results arise (e.g., variable catalytic efficiency), validate reaction conditions (temperature, solvent purity) and characterize intermediates via X-ray crystallography or in-situ FTIR .
  • Green Chemistry Alternatives : Replace traditional solvents (DMF, CH₂Cl₂) with cyclopentyl methyl ether (CPME) or 2-methyl-THF for safer synthesis .

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